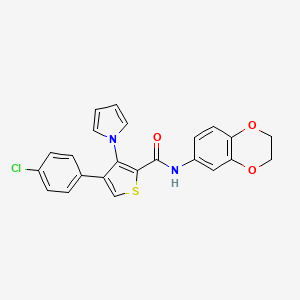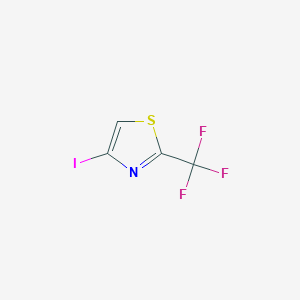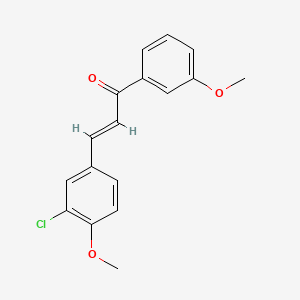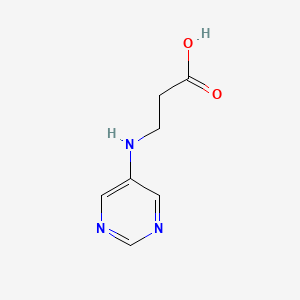
3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a phenyl group (a ring of 6 carbon atoms, often known as a benzene ring when it’s a standalone molecule), a nitrile group (-CN), and a ketone functionality (C=O).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Oxidative Cyclizations : A study demonstrated the formation of 4,5-Dihydrofuran-3-carbonitriles through oxidative cyclizations of 3-oxo-3-phenylpropanenitrile mediated by manganese(III) acetate, indicating a route for synthesizing structurally diverse compounds (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Cross-Coupling Reactions : Research has shown that 3-phenylpropanoic acid can undergo meta-C–H arylation and methylation using a nitrile template, highlighting its utility in cross-coupling reactions (Wan, Dastbaravardeh, Li, & Yu, 2013).
Antiviral Applications : Compounds similar to 3-(2-Methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile have demonstrated anti-tobacco mosaic virus (anti-TMV) activities, suggesting potential applications in virology and plant protection (Kong et al., 2015).
Asymmetric Reduction in Biocatalysis : Studies have used similar compounds for the synthesis of specific alcohols via asymmetric reduction, using eco-friendly solvents and biocatalysts, indicating its relevance in green chemistry and pharmaceutical synthesis (Tian, Ma, Yang, Wei, & Su, 2017).
Biochemical and Pharmacological Research
Biomass Conversion : Research into the reduction of biomass-derived furanic compounds, including those related to this compound, has implications for developing sustainable biofuels and chemicals from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).
Potential Antitumor Agents : Some dihydrobenzofuran lignans, structurally related to this compound, have been synthesized and evaluated as potential antitumor agents, showing promising activity in inhibiting tubulin polymerization (Pieters et al., 1999).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methylfuran-3-yl)-3-oxo-2-phenylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-10-12(7-8-17-10)14(16)13(9-15)11-5-3-2-4-6-11/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDOQXMBZAJEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)C(C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646316.png)

![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2646320.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)
![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)

